molecular formula C20H22N6O3S B2949491 N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-4-(pyrrolidine-1-sulfonyl)benzamide CAS No. 2380182-97-6

N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-4-(pyrrolidine-1-sulfonyl)benzamide

Cat. No.: B2949491
CAS No.: 2380182-97-6
M. Wt: 426.5
InChI Key: ZPSWLSPQSMRLKS-UHFFFAOYSA-N
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Description

N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-4-(pyrrolidine-1-sulfonyl)benzamide is a synthetic compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrazine ring, an azetidine ring, and a benzamide moiety, which contribute to its distinct properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-4-(pyrrolidine-1-sulfonyl)benzamide typically involves multiple steps, including the formation of the azetidine ring and the subsequent attachment of the pyrazine and benzamide groups. Common synthetic routes may involve:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the Pyrazine Ring: This step may involve nucleophilic substitution reactions.

    Formation of the Benzamide Moiety: This can be accomplished through amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-4-(pyrrolidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents onto the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups.

Scientific Research Applications

N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-4-(pyrrolidine-1-sulfonyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: This compound may be studied for its potential biological activities, including enzyme inhibition or receptor binding.

    Medicine: It holds promise as a potential drug candidate due to its unique structure and properties.

    Industry: The compound can be utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-4-(pyrrolidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-3-(difluoromethyl)-N,1-dimethylpyrazole-4-carboxamide
  • N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-3-pyrazol-1-ylbenzamide

Uniqueness

N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-4-(pyrrolidine-1-sulfonyl)benzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O3S/c1-24(16-13-25(14-16)19-18(12-21)22-8-9-23-19)20(27)15-4-6-17(7-5-15)30(28,29)26-10-2-3-11-26/h4-9,16H,2-3,10-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSWLSPQSMRLKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NC=CN=C2C#N)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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